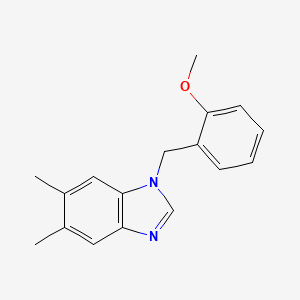![molecular formula C15H12Cl2N6OS B2712588 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide CAS No. 728907-65-1](/img/structure/B2712588.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Acetamides, on the other hand, are a class of organic compounds that have an acetamide group -CONH2. Their properties can vary widely depending on the substituents attached to the nitrogen atom .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon and three nitrogen atoms . The specific molecular structure of “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide” would require more specific information or computational chemistry tools to determine.Chemical Reactions Analysis
The chemical reactions involving triazoles can be quite diverse, given the range of possible substitutions on the triazole ring . Without specific information on the compound , it’s difficult to provide a detailed analysis of its chemical reactions.科学的研究の応用
Synthesis and Structural Characterization
Research has been conducted on similar compounds, focusing on their synthesis and structural characterization. For instance, the synthesis of derivatives containing the 1,2,4-triazole ring system has been explored due to their wide range of pharmaceutical activities, including antibacterial, antifungal, and anti-tuberculosis properties. These compounds are synthesized by the condensation of specific thiols and chloroacetamides, with their structures confirmed through various spectroscopic methods such as H1NMR, MASS, and IR Spectra, alongside elemental analysis (MahyavanshiJyotindra et al., 2011).
Biological Activities
Similar compounds have been investigated for their antimicrobial and antitumor activities. The synthesis of pyrolin derivatives of N-acetamides, for example, has shown considerable anti-exudative properties, suggesting potential for developing new drugs with minimal toxicity and enhanced effectiveness (Chalenko et al., 2019). Another study focused on the synthesis and evaluation of acetamide and isoxazoline derivatives as corrosion inhibitors, indicating the versatility of these compounds in both pharmaceutical and industrial applications (Yıldırım & Cetin, 2008).
Advanced Materials
Research on similar molecules has extended into materials science, exploring their potential as components in advanced materials. For example, studies on the vibrational spectroscopic signatures of related compounds provide insights into their molecular structure and interactions, which are crucial for designing materials with specific properties (Jenepha Mary et al., 2022).
作用機序
The mechanism of action of triazole derivatives can vary widely depending on their structure and the target they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide”.
将来の方向性
The development of new triazole derivatives is an active area of research due to their wide range of biological activities . Future directions could involve the synthesis and testing of new triazole derivatives, including potentially “2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide”, for various biological activities.
特性
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6OS/c16-10-4-1-5-11(13(10)17)20-12(24)8-25-15-22-21-14(23(15)18)9-3-2-6-19-7-9/h1-7H,8,18H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAGEAZWABNKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

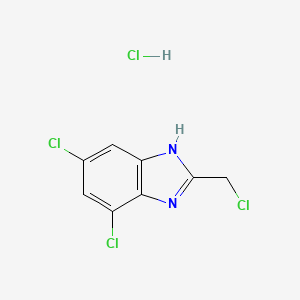

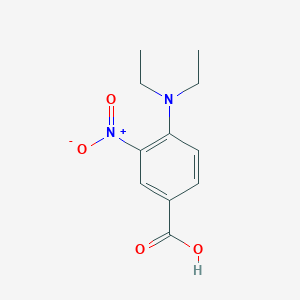
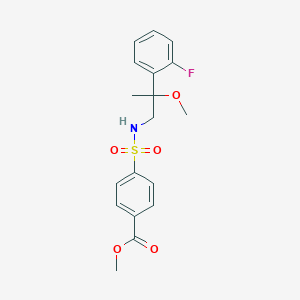
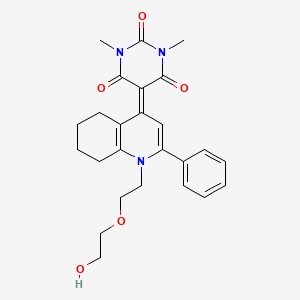
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)
![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2712517.png)
![N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2712518.png)
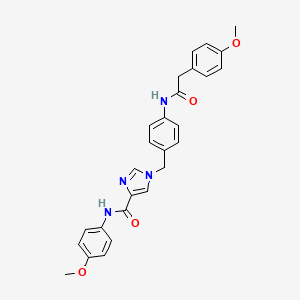
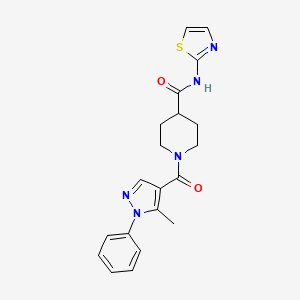

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)
